2-Chloro-N-(2,6-dimethylphenyl)acetamide 2-Chloro-N-(2,6-dimethylphenyl)acetamide Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N-(2,6-Dimethylphenyl)chloroacetamide (2-chloro-2′,6′-acetoxylidide) is nonsteroidal antinflammatory drug.
Lidocaine intermediate.
Brand Name: Vulcanchem
CAS No.: 1131-01-7
VCID: VC21337010
InChI: InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CCl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

2-Chloro-N-(2,6-dimethylphenyl)acetamide

CAS No.: 1131-01-7

Cat. No.: VC21337010

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2,6-dimethylphenyl)acetamide - 1131-01-7

CAS No. 1131-01-7
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Standard InChI Key FPQQSNUTBWFFLB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CCl
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CCl
Appearance White Solid
Melting Point 148-150°C

Chemical Structure and Properties

Structural Composition

The compound’s structure comprises:

  • Amide group: A central carbonyl group (C=O) bonded to an amine (NH) and a methyl group.

  • Chloro substituent: Positioned on the second carbon of the acetamide chain, enhancing electrophilic reactivity.

  • 2,6-Dimethylphenyl group: A hydrophobic aromatic ring with methyl groups at the 2- and 6-positions, contributing to steric hindrance and reduced water solubility.

Chemical Formula: C10H12ClNO\text{C}_{10}\text{H}_{12}\text{ClNO}
Molecular Weight: 197.66 g/mol .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point143–151°C
Density~1.136 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in chloroform, methanol
pKa12.91 (predicted)

Synthesis and Reactivity

Table 2: Hypothetical Reaction Scheme

StepReagents/ConditionsOutcome
Acylation2-Chloroacetyl chloride, baseAmide bond formation
PurificationCrystallization, chromatographyIsolation of product

Note: Specific yields and conditions require experimental validation.

Reactivity Profile

  • Electrophilic Carbonyl: The carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols) .

  • Chlorine Substituent: Susceptible to nucleophilic substitution, enabling further functionalization .

Applications in Research and Industry

Pharmaceutical Research

2-Chloro-N-(2,6-dimethylphenyl)acetamide is recognized as a nonsteroidal anti-inflammatory drug (NSAID), though its precise mechanism remains under investigation . Potential applications include:

  • Inflammation Studies: Used to model NSAID interactions in biological systems.

  • Chiral Analysis: Employed in the enantiomeric determination of tocainide, a local anesthetic, via gas chromatography with electron-capture detection .

Analytical Chemistry

The compound serves as a reference standard in pharmaceutical quality control, particularly for lidocaine impurities .

Hazard CodeDescriptionPrecautions
GHS07Skin and eye irritationUse gloves, goggles
H315, H319Causes skin/eye irritationAvoid contact
H335May cause respiratory irritationWork in fume hood

Storage: Stable at ambient temperatures; store in airtight containers away from moisture .

Diverse Nomenclature and Synonyms

Table 3: Common Synonyms

SynonymCAS Number
N-(2,6-Dimethylphenyl)chloroacetamide1131-01-7
2-Chloro-2',6'-dimethylacetanilide1131-01-7
Chloroacetamido-2,6-xylidine1131-01-7
NSC 372601131-01-7

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